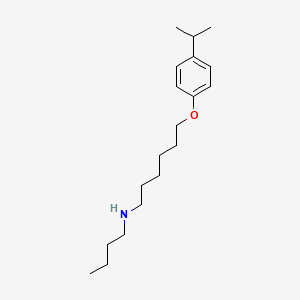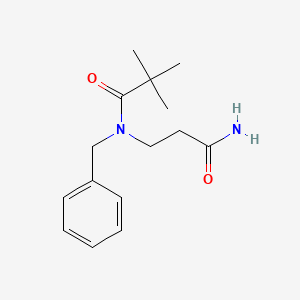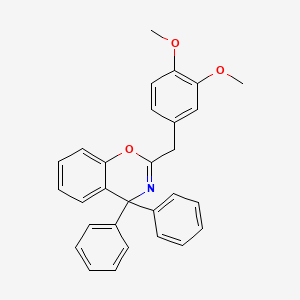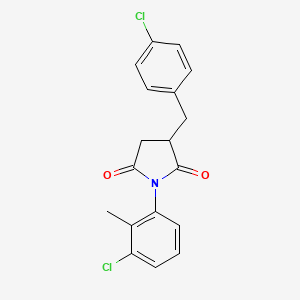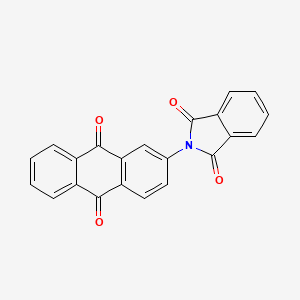
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, also known as DIA or diacetylene anthracene, is a chemical compound with a unique structure and interesting properties. It is widely used in scientific research for its ability to undergo polymerization and form self-assembled monolayers, making it a valuable material for developing new technologies.
Applications De Recherche Scientifique
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications due to its unique properties. It is commonly used in the development of biosensors, optoelectronic devices, and molecular electronics. This compound can also be used as a template for the synthesis of other compounds, making it a valuable tool for drug discovery and development.
Mécanisme D'action
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione undergoes polymerization when exposed to UV light, resulting in the formation of a highly ordered monolayer. This polymerization process is reversible, meaning that the monolayer can be broken down and reassembled multiple times. The mechanism of action for this compound involves the formation of covalent bonds between adjacent molecules, resulting in a stable and highly ordered monolayer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to interact with DNA, leading to changes in gene expression. This compound has also been shown to have antitumor properties, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to form highly ordered monolayers, making it a valuable tool for studying molecular interactions. Additionally, this compound is relatively easy to synthesize, making it a cost-effective choice for research purposes. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions, making it difficult to work with in certain applications.
Orientations Futures
There are a number of future directions for the use of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the development of new biosensors and optoelectronic devices based on this compound monolayers. Additionally, this compound could be used as a template for the synthesis of other compounds with unique properties. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent for a range of diseases.
Méthodes De Synthèse
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to produce this compound. This method is relatively simple and efficient, making it a popular choice for producing large quantities of this compound for research purposes.
Propriétés
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO4/c24-19-13-5-1-2-6-14(13)20(25)18-11-12(9-10-15(18)19)23-21(26)16-7-3-4-8-17(16)22(23)27/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZWKOJUIUJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936698.png)


![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)
